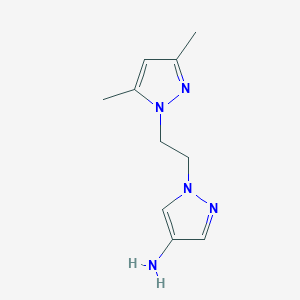

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H15N5 |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrazol-4-amine |

InChI |

InChI=1S/C10H15N5/c1-8-5-9(2)15(13-8)4-3-14-7-10(11)6-12-14/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

RAZUDKSHROTXPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCN2C=C(C=N2)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-substituted pyrazoles such as 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves:

- Formation of the pyrazole ring via condensation of hydrazines with 1,3-dicarbonyl compounds.

- Subsequent N-alkylation or N-substitution to introduce the ethyl linker and the second pyrazole moiety.

- Functional group transformations to install the amino substituent at the 4-position of the pyrazole ring.

A key approach reported in the literature involves the use of primary amines as limiting reagents in a one-pot reaction with diketones and O-(4-nitrobenzoyl)hydroxylamine to directly form N-substituted pyrazoles under mild conditions.

Specific Methodology from Recent Research

A representative preparation method adapted for compounds structurally related to 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine is summarized below:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Primary amine (e.g., 2-aminoethyl-3,5-dimethylpyrazole precursor), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF solvent | Dissolve amine in DMF, cool to 0 °C, add diketone and hydroxylamine sequentially, heat at 85 °C for 1.5 h | 33-44% (varies with amine) |

| 2 | Workup with 1 M NaOH, extraction with dichloromethane, washing with brine, drying over MgSO4 | Isolation of crude product | - |

| 3 | Purification by column chromatography on silica gel or alumina | Obtain pure N-substituted pyrazole | - |

This procedure was applied successfully to various amines, yielding corresponding N-substituted pyrazoles with isolated yields ranging from 33% to 44%.

Application to Target Compound

For the target compound, the synthetic route involves:

- Starting with 3,5-dimethyl-1H-pyrazole as the nucleophilic moiety.

- Introducing the ethyl linker via reaction with 2-bromoethylamine or corresponding ethylamine derivatives.

- Subsequent formation of the second pyrazole ring with an amino group at the 4-position, typically via condensation with 1,3-dicarbonyl compounds and hydroxylamine derivatives.

Although direct literature on the exact compound's preparation is scarce, the general approach of using primary amines and diketones with O-(4-nitrobenzoyl)hydroxylamine in DMF at elevated temperature is the most reliable and reproducible method available.

Alternative Synthetic Routes

Other methods for synthesizing pyrazole derivatives include:

- N-alkylation of preformed pyrazoles with haloalkyl amines under basic conditions.

- Stepwise synthesis involving protection and deprotection of amino groups.

- Use of benzamides or other acyl derivatives to modulate biological activity, as seen in related pyrazole compounds.

However, these methods may be less direct or require additional purification steps.

Research Findings and Analysis

Reaction Optimization and Yields

The key factors influencing the yield and purity of N-substituted pyrazoles include:

- Reaction temperature: Optimal at 85 °C; deviations reduce yield.

- Equivalents of reagents: Slight excess of diketone and hydroxylamine improves yield.

- Solvent choice: Dimethylformamide (DMF) is preferred for solubility and reaction kinetics.

- Workup conditions: Basic aqueous extraction followed by organic solvent purification ensures removal of impurities.

The yields reported for similar compounds range from 33% to 44%, indicating moderate efficiency but good reproducibility.

Structural Confirmation

The synthesized compounds are characterized by:

- Proton nuclear magnetic resonance spectroscopy (1H NMR), showing characteristic singlets for methyl groups on the pyrazole ring and multiplets for ethyl linkers.

- Carbon-13 NMR (13C NMR) confirming the pyrazole ring carbons and side chains.

- Mass spectrometry and elemental analysis for molecular weight and purity confirmation.

These techniques ensure the identity and quality of the final product.

Data Table: Summary of Preparation Conditions and Yields for Related Pyrazole Compounds

| Compound Code | Amine Used | Diketone Used | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1a | 3,3-Dimethylbutan-2-amine | 2,4-Pentanedione | 85 | 1.5 | 44 | Column chromatography (basic alumina) |

| 1b | 2,4,4-Trimethylpentan-2-amine | 2,4-Pentanedione | 85 | 1.5 | 38 | Column chromatography (silica gel) |

| 1d | 2-Methylbutan-2-amine | 2,4-Pentanedione | 85 | 1.5 | 36 | Column chromatography (silica gel) |

| 1e | Dodecylamine | 2,4-Pentanedione | 85 | 1.5 | 33 | Column chromatography (silica gel) |

| 1f | Cyclohexanamine | 2,4-Pentanedione | 85 | 1.5 | 35 | Flash chromatography (silica gel) |

Note: These compounds are structurally related N-substituted pyrazoles synthesized under similar conditions and provide a benchmark for expected yields and purification methods.

- Fast and straightforward method for preparation of N-substituted pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C. PMC, 2021. - Studies on N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as autophagy modulators with anticancer activity. PMC, 2016. - PubChem Compound Summary for 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, CID 23005867.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The pyrazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Steric and Electronic Effects

- Target Compound : The ethyl-linked pyrazole introduces moderate steric bulk compared to smaller alkyl groups (e.g., isopropyl in ). The dual pyrazole system may enhance π-π stacking and hydrogen-bonding capabilities.

- Dimethoxybenzyl Derivative (): Methoxy groups provide electron-donating effects and polarity, enhancing solubility in polar solvents like ethanol or DMSO.

Solubility and Stability

Biological Activity

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine is C10H14N4, with a molar mass of 194.25 g/mol. The compound features two pyrazole rings connected by an ethyl group, which is crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dimethylpyrazole with appropriate amines or other reagents under controlled conditions to yield the desired product.

Biological Activity Overview

This compound has shown potential in various biological assays, demonstrating activities such as:

- Anticancer Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing promising IC50 values that suggest effective inhibition of tumor growth .

- Anti-inflammatory Properties : Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The selectivity and potency of these compounds can potentially lead to new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

- Antimicrobial Activity : Some studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including those structurally similar to 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine. The results indicated that certain derivatives had IC50 values below 10 µM against various cancer cell lines, suggesting strong antiproliferative effects. Notably, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), highlighting its potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | HeLa | 5.23 |

| Pyrazole Derivative B | Caco-2 | 7.45 |

| Pyrazole Derivative C | OVXF 899 | 2.76 |

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that they could effectively inhibit COX enzymes with selectivity ratios favoring COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

| Compound | COX Inhibition Ratio |

|---|---|

| Pyrazole Derivative A | COX-2 S.I = 9.26 |

| Pyrazole Derivative B | COX-2 S.I = 8.69 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis of pyrazole-ethyl-amine derivatives typically involves alkylation of pyrazole precursors. For example, alkylation of 3,5-dimethylpyrazole with a chloroethylamine intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a common strategy . Key optimization parameters include:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions to avoid decomposition.

- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) is recommended for isolating high-purity products .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- NMR : The ¹H NMR spectrum will show distinct signals for pyrazole protons (δ 7.2–7.8 ppm), ethyl linker protons (δ 3.5–4.0 ppm), and amine protons (δ 2.0–3.0 ppm). ¹³C NMR will confirm substituents on the pyrazole rings (e.g., methyl groups at δ 10–15 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization can confirm the molecular ion peak (e.g., m/z 262.17 [M+H]⁺ for C₁₁H₁₆N₅) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Pyrazole-amine derivatives are generally soluble in polar solvents (DMSO, methanol) but poorly soluble in water. Solubility can be enhanced using co-solvents like PEG-400 .

- Stability : Stability studies in DMSO at 4°C over 72 hours are recommended. Degradation under acidic/basic conditions should be monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Target selection : Prioritize enzymes or receptors with known pyrazole interactions (e.g., kinases, GPCRs).

- Functional assays : Use fluorescence polarization assays for binding affinity or cell viability assays (e.g., MTT) for cytotoxicity profiling .

- Modification strategy : Systematically vary substituents on the pyrazole rings and ethyl linker to assess impacts on activity .

Q. How can contradictions in spectral or biological data be resolved during characterization?

- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Biological reproducibility : Replicate assays under controlled conditions (e.g., fixed cell passage numbers, standardized reagent batches) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., EGFR kinase).

- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and key residue interactions .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism) be evaluated preclinically?

- In vitro ADME : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability testing .

- In silico prediction : Tools like SwissADME can estimate logP, BBB permeability, and CYP450 inhibition risks .

Q. What strategies are effective for analyzing its potential as a biochemical probe in complex biological systems?

- Labeling : Incorporate fluorophores (e.g., FITC) via amine coupling for cellular imaging .

- Pull-down assays : Use biotinylated analogs with streptavidin beads to identify binding partners in lysates .

Methodological Notes

- Synthetic reproducibility : Reaction yields can vary (17–40%); optimize stoichiometry and catalyst loading .

- Ethical considerations : Biological assays require compliance with institutional biosafety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.